molecular formula C6H9FO2 B8013142 (1S,3R)-3-Fluorocyclopentane-1-carboxylic acid

(1S,3R)-3-Fluorocyclopentane-1-carboxylic acid

Cat. No.: B8013142
M. Wt: 132.13 g/mol
InChI Key: HMWIEXZISHZBTQ-CRCLSJGQSA-N
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Description

(1S,3R)-3-Fluorocyclopentane-1-carboxylic acid is a chiral fluorinated cyclopentane derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and its unique structural properties. The presence of a fluorine atom in the cyclopentane ring can significantly alter the compound’s chemical and biological properties, making it a valuable molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Fluorocyclopentane-1-carboxylic acid typically involves the enantioselective fluorination of a suitable cyclopentane precursor. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the enantioselective fluorination of cyclopentene derivatives using chiral fluorinating agents can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of immobilized chiral catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while nucleophilic substitution of the fluorine atom can produce a variety of substituted cyclopentane derivatives .

Scientific Research Applications

(1S,3R)-3-Fluorocyclopentane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Aminocyclopentane-1-carboxylic acid: Similar in structure but contains an amino group instead of a fluorine atom.

    (1S,3R)-3-Hydroxycyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of a fluorine atom.

    (1S,3R)-3-Chlorocyclopentane-1-carboxylic acid: Contains a chlorine atom instead of a fluorine atom

Uniqueness

The presence of the fluorine atom in (1S,3R)-3-Fluorocyclopentane-1-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWIEXZISHZBTQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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